
3beta,17-Dihydroxypregn-5-en-20-one 17-acetate 3-formate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3beta,17-Dihydroxypregn-5-en-20-one 17-acetate 3-formate is a steroidal compound with the molecular formula C21H32O3 It is a derivative of pregnane, a steroid nucleus that forms the backbone of many biologically significant molecules
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3beta,17-Dihydroxypregn-5-en-20-one 17-acetate 3-formate typically involves multi-step organic reactions. One common method includes the acetylation and formylation of 3beta,17-Dihydroxypregn-5-en-20-one. The reaction conditions often require the use of acetic anhydride and formic acid in the presence of a catalyst such as pyridine. The reaction is carried out under controlled temperatures to ensure the selective formation of the acetate and formate esters.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
3beta,17-Dihydroxypregn-5-en-20-one 17-acetate 3-formate undergoes various chemical reactions, including:
Oxidation: This reaction can convert hydroxyl groups to ketones or carboxylic acids.
Reduction: This reaction can reduce ketones to hydroxyl groups.
Substitution: This reaction can replace functional groups with others, such as halogenation or esterification.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or acetic anhydride (Ac2O) are used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 3beta,17-Diketo-pregn-5-en-20-one, while reduction may yield 3beta,17-Dihydroxypregn-5-en-20-one.
Wissenschaftliche Forschungsanwendungen
3beta,17-Dihydroxypregn-5-en-20-one 17-acetate 3-formate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other steroidal compounds.
Biology: Studied for its role in cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Used in the production of steroid-based pharmaceuticals and as an intermediate in chemical manufacturing.
Wirkmechanismus
The mechanism of action of 3beta,17-Dihydroxypregn-5-en-20-one 17-acetate 3-formate involves its interaction with specific molecular targets and pathways. It may bind to steroid receptors, modulating gene expression and influencing cellular functions. The exact pathways and targets can vary depending on the biological context and the specific effects being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3beta,17-Dihydroxypregn-5-en-20-one: Lacks the acetate and formate groups.
3beta,17-Dihydroxypregn-5-en-20-one 3,17-di(acetate): Contains two acetate groups instead of one acetate and one formate.
3beta,17-Dihydroxypregn-5-en-20-one 3-formate: Contains only the formate group.
Uniqueness
3beta,17-Dihydroxypregn-5-en-20-one 17-acetate 3-formate is unique due to its specific functional groups, which confer distinct chemical properties and biological activities. The presence of both acetate and formate groups allows for unique interactions and reactivity compared to similar compounds.
Eigenschaften
CAS-Nummer |
83984-86-5 |
|---|---|
Molekularformel |
C24H34O5 |
Molekulargewicht |
402.5 g/mol |
IUPAC-Name |
[(3S,8R,9S,10R,13S,14S,17R)-17-acetyl-3-formyloxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate |
InChI |
InChI=1S/C24H34O5/c1-15(26)24(29-16(2)27)12-9-21-19-6-5-17-13-18(28-14-25)7-10-22(17,3)20(19)8-11-23(21,24)4/h5,14,18-21H,6-13H2,1-4H3/t18-,19+,20-,21-,22-,23-,24-/m0/s1 |
InChI-Schlüssel |
MPCDURSOWQINER-IWMXCVPLSA-N |
Isomerische SMILES |
CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC=O)C)C)OC(=O)C |
Kanonische SMILES |
CC(=O)C1(CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC=O)C)C)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(Dodecyloxy)ethyl]-N-ethyl-4-[(4-nitrophenyl)azo]aniline](/img/structure/B12682911.png)
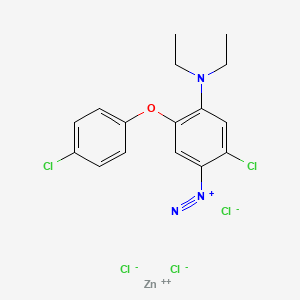



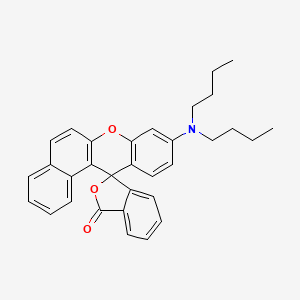
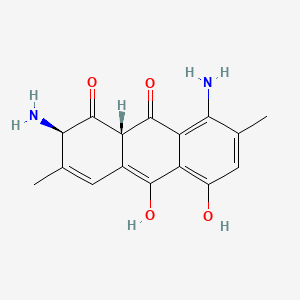
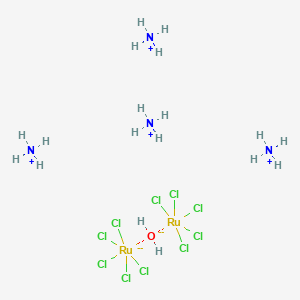
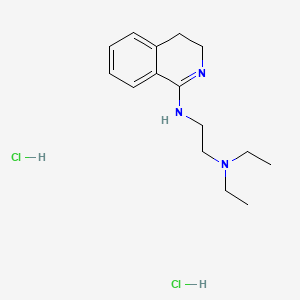
![2-[[5-(3,5-Dichlorophenyl)sulfanyl-1-ethyl-4-isopropyl-imidazol-2-yl]methoxy]ethyl acetate](/img/structure/B12682973.png)
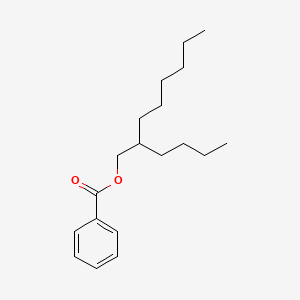
![Ethyl 2-ethoxy-8-ethyl-5,8-dihydro-5-oxopyrido[2,3-D]pyrimidine-6-carboxylate](/img/structure/B12682986.png)


